6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Description
Triazoloquinazoline compounds are a class of fused heterocyclic compounds that have been studied for their potential applications in various fields . They are considered to provide a promising framework for the construction of heat-resistant compounds .
Synthesis Analysis
The synthesis of similar compounds often involves simple synthetic routes . For instance, C–C bonded bis-5,6 fused triazole–triazine compounds were synthesized by a simple method .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of a triazoloquinazoline ring system . The formation of double fused ring compounds by the ring closing reaction at symmetrical positions is an ideal strategy for the development of advanced heat-resistant explosives .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of these compounds often involve oxidative N–N bond formation .Physical and Chemical Properties Analysis
These compounds often exhibit high thermal stability and energy . For example, one compound exhibited a detonation velocity of 8837 m s −1, comparable to that of the traditional high energy explosive RDX .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-benzyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-11-13-18(14-12-16)21-24-22-19-9-5-6-10-20(19)26(23(28)27(22)25-21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHRWXSBVYGBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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